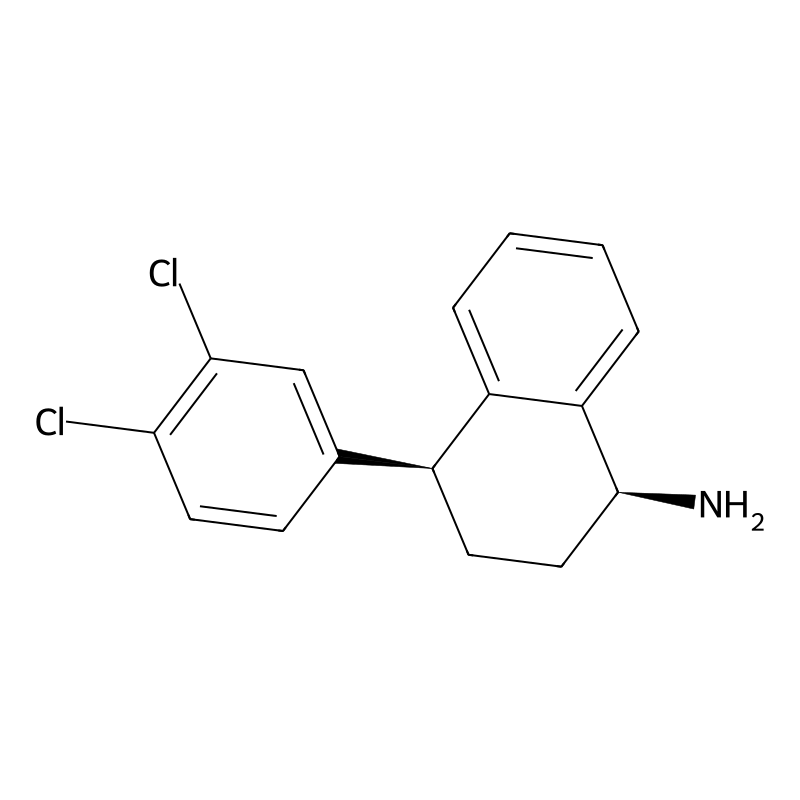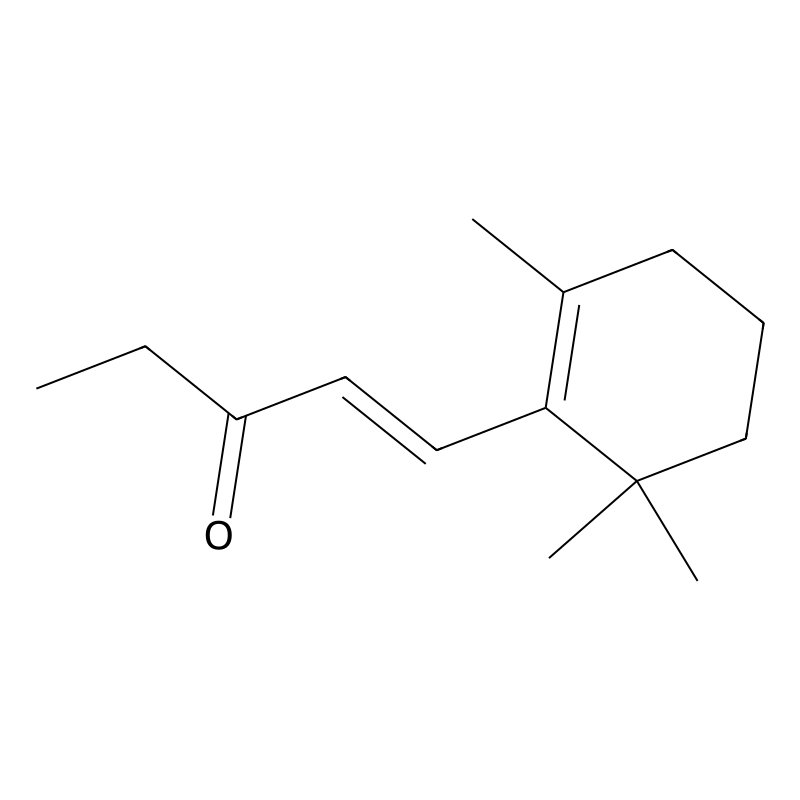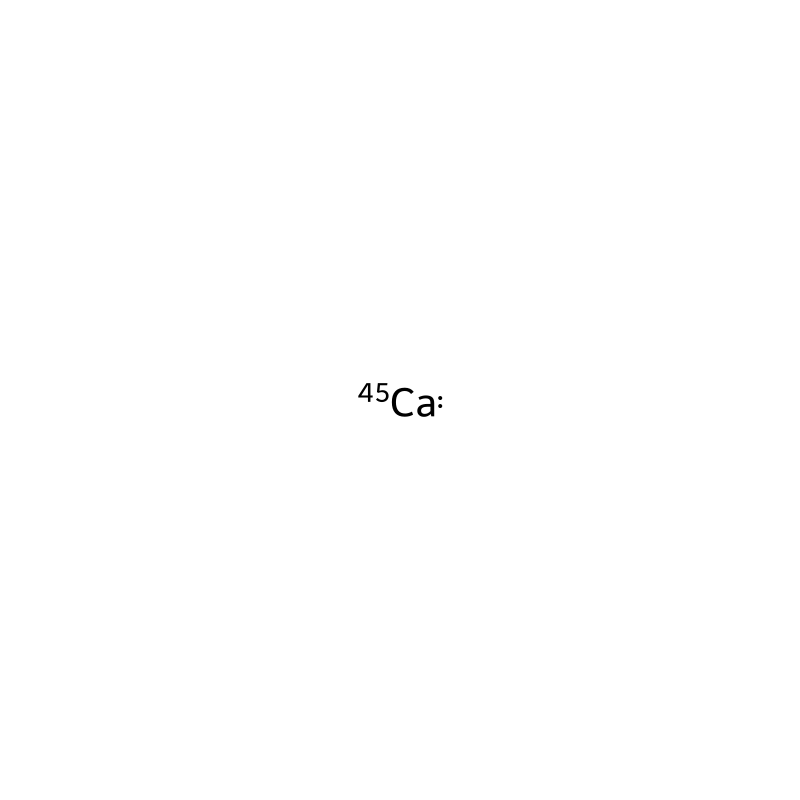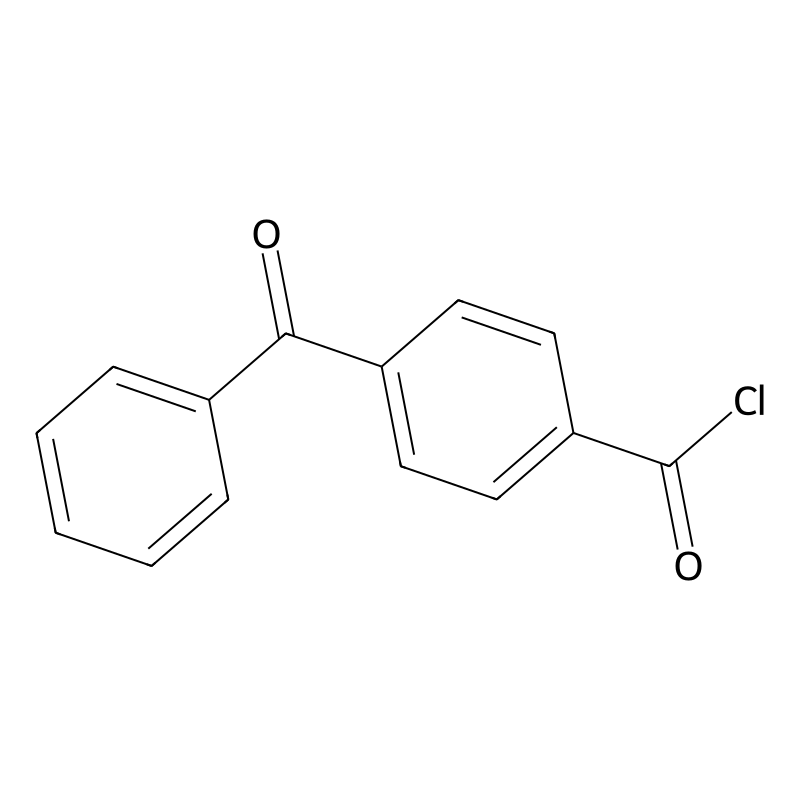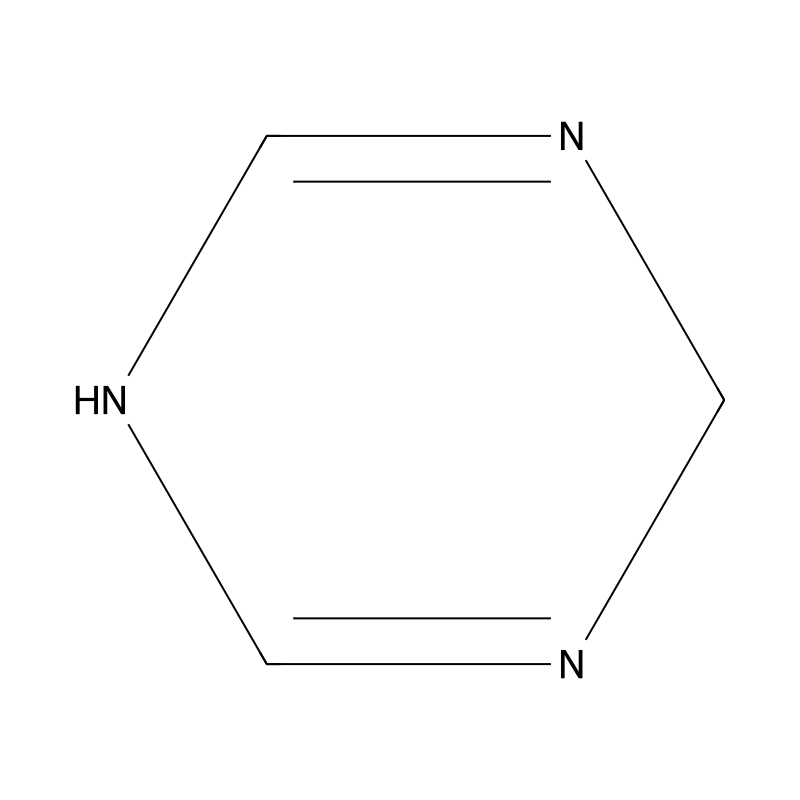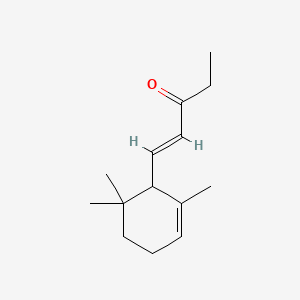Ritlecitinib
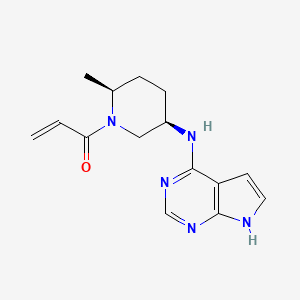
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Application in Alopecia Areata Treatment
Scientific Field: Dermatology
Summary of the Application: Ritlecitinib is being developed by Pfizer for the treatment of alopecia areata, an autoimmune disease characterized by loss of scalp, face, and/or body hair . It received its first approval in the USA for the treatment of severe alopecia areata in adults and adolescents 12 years and older on June 23, 2023 .
Methods of Application: The recommended dosage of ritlecitinib is 50 mg orally once daily, with or without food . Treatment should be interrupted if the absolute lymphocyte count (ALC) is <500/mm^3 and discontinued if the platelet count is <50,000/mm^3 .
Results or Outcomes: Ritlecitinib has shown effectiveness in the treatment of severe alopecia areata in adults and adolescents 12 years and older . It carries a boxed warning for serious infections (including tuberculosis), mortality, malignancy, major adverse cardiovascular events (mace), and thrombosis .
Application in Renal and Hepatic Impairment Studies
Scientific Field: Pharmacokinetics
Methods of Application: The studies involved the use of statistical approaches and in silico simulation of a healthy participant cohort created using a population pharmacokinetics (POPPK) model derived from several ritlecitinib studies .
Application in Rheumatoid Arthritis Treatment
Scientific Field: Rheumatology
Summary of the Application: Ritlecitinib is currently in development for the treatment of rheumatoid arthritis (RA) . RA is a chronic inflammatory disorder that can affect more than just your joints and it can damage a wide variety of body systems, including the skin, eyes, lungs, heart and blood vessels .
Methods of Application: As with alopecia areata, it is likely that ritlecitinib would be administered orally .
Application in Vitiligo Treatment
Summary of the Application: Ritlecitinib is also being developed for the treatment of vitiligo . Vitiligo is a long-term skin condition characterized by patches of the skin losing their pigment .
Methods of Application: As with alopecia areata, it is likely that ritlecitinib would be administered orally .
Application in Ulcerative Colitis Treatment
Scientific Field: Gastroenterology
Summary of the Application: Ritlecitinib is currently in development for the treatment of ulcerative colitis . Ulcerative colitis is a chronic inflammatory bowel disease that causes long-lasting inflammation and ulcers in your digestive tract .
Methods of Application: As with alopecia areata, it is likely that ritlecitinib would be administered orally .
Application in Crohn’s Disease Treatment
Summary of the Application: Ritlecitinib is also being developed for the treatment of Crohn’s disease . Crohn’s disease is a type of inflammatory bowel disease (IBD) that may affect any part of the gastrointestinal tract from mouth to anus .
Methods of Application: As with alopecia areata, it is likely that ritlecitinib would be administered orally .
Ritlecitinib is a novel small molecule drug that acts as a highly selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family. It is primarily indicated for the treatment of severe alopecia areata, an autoimmune condition that leads to hair loss. Ritlecitinib was approved by the United States Food and Drug Administration (FDA) in June 2023 and subsequently by the European Medicines Agency (EMA) in September 2023, marking it as the first drug in its class for this condition. The compound is administered orally and has shown promise in blocking cytokine signaling pathways involved in the pathogenesis of alopecia areata .
- Formation of the piperidine ring: This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the pyrrolopyrimidine moiety: This step typically involves multi-step synthesis techniques including condensation reactions.
- Covalent modification: The final structure is achieved through selective modifications that introduce functional groups necessary for its activity against JAK3.
The detailed synthetic pathway has not been extensively published but is characterized by standard organic synthesis techniques common in pharmaceutical chemistry .
Ritlecitinib's primary application is in treating severe alopecia areata. Its ability to modulate immune responses makes it a candidate for other autoimmune conditions, although further research is required to explore these potential applications fully. The drug's mechanism may also be relevant in conditions where JAK3 plays a significant role, such as certain types of arthritis or inflammatory diseases .
Interaction studies indicate that ritlecitinib can influence the pharmacokinetics of other drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2. Co-administration with strong inducers or inhibitors of these enzymes can significantly alter ritlecitinib's effectiveness and safety profile. For instance, rifampicin, a strong inducer, can decrease ritlecitinib's bioavailability significantly . Furthermore, ritlecitinib itself acts as a moderate inhibitor of CYP1A2 and CYP3A4, necessitating caution when used alongside medications metabolized by these pathways .
Ritlecitinib belongs to a class of drugs known as Janus kinase inhibitors. Below are some similar compounds along with their unique characteristics:
| Compound Name | Mechanism | Indication | Unique Features |
|---|---|---|---|
| Baricitinib | Inhibits Janus kinase 1 and 2 | Rheumatoid arthritis | Approved for multiple indications; oral use |
| Tofacitinib | Inhibits Janus kinase 1 and 3 | Rheumatoid arthritis | First JAK inhibitor approved; also used for ulcerative colitis |
| Upadacitinib | Selective for Janus kinase 1 | Rheumatoid arthritis | Higher selectivity for Janus kinase 1 compared to others |
| Filgotinib | Selective for Janus kinase 1 | Rheumatoid arthritis | Distinct selectivity profile; ongoing studies for ulcerative colitis |
Ritlecitinib's unique feature lies in its irreversible inhibition specifically targeting JAK3 while sparing other isoforms, which may reduce side effects associated with broader JAK inhibition seen with other compounds .
Multi-Step Organic Synthesis: Key Intermediate Preparation
The synthesis of ritlecitinib follows a well-defined four-step synthetic pathway utilizing three custom-synthesized starting materials, followed by salt formation and recrystallization steps [1]. The manufacturing process builds key structural features through sequential transformations, with the final steps incorporating tosylate salt formation and recrystallization to control particle size distribution [1]. The synthesis demonstrates careful control of stereochemistry throughout the process, with enantiomeric purity introduced and maintained through one of the starting materials [1].
Enantioselective Synthesis of (3R,6S)-1-Benzyl-6-Methylpiperidine-3-Amine
The enantioselective synthesis of the chiral piperidine intermediate represents a critical component in ritlecitinib manufacturing [6]. This intermediate, designated as benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate hydrochloride, contains two chiral centers and serves as an essential building block described in pharmaceutical patents [6]. The compound is synthesized through reaction of the cis isomer following racemic resolution with benzyl chloroformate [6].
Recent synthetic developments have introduced asymmetric reductive amination approaches utilizing chiral auxiliary groups combined with intramolecular amide formation [18]. This methodology employs a titanium(IV) ethoxide/sodium tetrahydroborate reductive system to achieve one-pot condensation-reduction of ketone-amino acid derivatives with (S)-α-methylbenzylamine, resulting in 85% yield with a diastereomeric ratio of 86:14 [18]. The incorporation of chiral auxiliaries substantially enhances diastereopurity, with subsequent acetic acid-mediated cyclization forming the δ-lactam in 60% yield [18].
Alternative enantioselective synthetic routes have been developed for related piperidine systems using organocatalytic methods [19]. These approaches achieve 35-46% overall yields for five-step sequences with enantioselectivities ranging from 75-98% enantiomeric excess [19]. The methodology demonstrates broad substrate tolerance and provides access to both enantiomers through selection of appropriate organocatalysts [19].
Rhodium-catalyzed transfer hydrogenation represents another significant advancement in chiral piperidine synthesis [21]. This methodology enables preparation of various chiral piperidines from pyridinium salts with excellent diastereo- and enantio-selectivities [21]. The transformation introduces chiral primary amines under reducing conditions, undergoing transamination with pyridinium nitrogen moieties in the presence of water [21].
Nucleophilic Substitution with 4-Chloropyrrolo[2,3-d]pyrimidine
The nucleophilic aromatic substitution reaction between the chiral piperidine intermediate and 4-chloropyrrolo[2,3-d]pyrimidine constitutes a key coupling step in ritlecitinib synthesis [22]. This transformation involves displacement of the chloride leaving group through nucleophilic attack by the amine functionality [22]. The reaction mechanism proceeds through formation of a Meisenheimer complex intermediate, facilitated by the electron-withdrawing nature of the pyrimidine ring system [22].
Hydrochloric acid-promoted amination studies using 4-chloropyrrolo[2,3-d]pyrimidine demonstrate optimal conditions utilizing 0.1 equivalents of acid catalyst [22]. The reaction proceeds efficiently with minimal formation of solvolysis side-products when appropriate acid concentrations are maintained [22]. Water serves as an effective solvent system, providing cost savings while preventing formation of undesired alkylation products [22].
The reaction demonstrates good tolerance for various aniline derivatives, with meta and para-substituted compounds showing particularly favorable reactivity profiles [22]. Substituents with pKa values ranging from 5.3 to 1.0 undergo efficient coupling, though steric hindrance at the nucleophilic nitrogen and ortho-substitution patterns lead to reduced reaction rates [22]. The methodology achieves 80-94% isolated yields for most substrates when performed at preparative scale [22].
Mechanistic studies reveal that the pyrrolopyrimidine substrate undergoes transient activation through protonation or hydrogen bonding, lowering the energy barrier for nucleophilic attack at the 4-position [22]. The neutral nucleophilic amine exists in equilibrium with the non-nucleophilic anilinium ion, with the equilibrium position depending on acid concentration and amine basicity [22].
Process Optimization Strategies
Process optimization for ritlecitinib manufacturing encompasses systematic evaluation of reaction parameters through risk assessment, univariate studies, and design of experiments approaches [1]. The development strategy focuses on understanding functional relationships between material attributes, process parameters, and critical quality attributes [1]. A structured quality risk management approach identifies potential critical process parameters and critical material attributes based on their impact on product quality [1].
Catalytic Hydrogenation: Rh/C vs. Pd/C Catalyst Systems
The selection of appropriate hydrogenation catalysts represents a crucial decision in pharmaceutical manufacturing, with rhodium on carbon and palladium on carbon systems offering distinct advantages and limitations [27]. Palladium on carbon demonstrates broad substrate scope and high general activity for alkene and alkyne reductions, operating effectively under mild conditions with excellent selectivity for syn addition products [27]. The catalyst facilitates efficient hydrogen transfer to carbon-carbon pi bonds through surface-mediated mechanisms [27].
Rhodium-based catalyst systems provide superior enantioselectivity for asymmetric transformations, particularly when employed with appropriate chiral ligands [29]. Recent developments demonstrate that rhodium/palladium dual catalyst systems enable complete arene reduction under ambient conditions using simple hydrogen balloon setups [29]. These protocols operate at room temperature under atmospheric hydrogen pressure, eliminating the need for high-pressure equipment [29].
Table 1: Comparison of Catalytic Hydrogenation Systems
| Catalyst System | Selectivity | Activity | Substrate Tolerance | Cost Considerations | Industrial Applicability |
|---|---|---|---|---|---|
| Rhodium on Carbon (Rh/C) | High enantioselectivity | Moderate to high | Good for aromatic compounds | Higher cost noble metal | Specialized applications |
| Palladium on Carbon (Pd/C) | Lower stereoselectivity | High general activity | Broad substrate scope | Moderate cost | Widely used industrially |
| Rhodium Complexes (Homogeneous) | Excellent stereocontrol | Very high with ligands | Specific substrate classes | High cost with ligands | Research and fine chemicals |
| Platinum-based Systems | Moderate selectivity | Good activity | Limited scope | Moderate to high cost | Niche applications |
The choice between heterogeneous and homogeneous catalytic systems involves balancing selectivity requirements against practical considerations [30]. Heterogeneous catalysts facilitate easier product separation and catalyst recovery, while homogeneous systems often provide superior selectivity under milder conditions [30]. Innovative approaches combine advantages of both systems through immobilized catalysts in flow chemistry applications [30].
Enantioselective hydrogenation utilizing chiral catalysts enables direct preparation of optically pure compounds from prochiral substrates [31]. Cinchona alkaloid-based ruthenium complexes demonstrate exceptional performance for ketone reduction, achieving up to 99.9% enantiomeric excess for various aromatic and heteroaromatic substrates [31]. The enantioselectivity depends on the catalyst's ability to distinguish prochiral centers or faces of substrates through stereoselective binding interactions [31].
Chiral Resolution Avoidance Through Early Enantiomer Control
Traditional chiral resolution methods require conversion of racemic mixtures to diastereomeric derivatives using chiral resolving agents, followed by crystallization and separation [32]. This approach necessarily discards at least half of the starting racemic mixture, representing significant material waste [32]. The method depends on divergent solubilities of diastereomers, which can be difficult to predict and often requires testing multiple resolving agents [32].
Modern synthetic strategies emphasize early enantiomer control to avoid subsequent resolution steps [14]. Asymmetric synthesis approaches enable direct preparation of desired enantiomers from achiral starting materials, eliminating waste associated with resolution processes [14]. These methods utilize chiral catalysts, auxiliaries, or starting materials to induce stereoselectivity during key bond-forming reactions [14].
Table 2: Critical Process Parameters in Ritlecitinib Synthesis
| Process Parameter | Typical Range | Critical Quality Impact | Monitoring Method |
|---|---|---|---|
| Temperature Control | 20-80°C | Selectivity and rate | Temperature probes |
| Pressure Management | 1-50 bar | Reaction completion | Pressure gauges |
| Catalyst Loading | 1-10 mol% | Cost and efficiency | Analytical quantification |
| Reaction Time | 2-24 hours | Yield optimization | In-process sampling |
| Solvent Selection | Various organic solvents | Purity and isolation | Solvent analysis |
| pH Control | pH 3-9 | Stereochemical outcome | pH electrodes |
The implementation of early enantiomer control strategies requires careful consideration of synthetic route design and catalyst selection [1]. For ritlecitinib, enantiomeric purity is adequately controlled through one of the starting materials, with this stereochemical information maintained throughout the synthetic sequence [1]. This approach eliminates the need for classical resolution techniques while ensuring consistent product quality [1].
Quality by design principles guide the optimization of chiral synthesis processes, incorporating systematic evaluation of critical process parameters [1]. Design spaces established through design of experiments studies provide validated operating ranges that ensure consistent stereochemical outcomes [1]. The approach enables robust manufacturing processes with reduced variability and improved control over product quality attributes [1].
Industrial-Scale Production: Crystallization and Particle Size Engineering
Industrial crystallization of ritlecitinib tosylate involves sophisticated control strategies to manage critical quality attributes including particle size distribution, polymorphic form, and residual solvents [1]. The active substance exists in a single stable crystal form designated as Form 1, which demonstrates physical and chemical stability under normal manufacturing and storage conditions [1]. No alternative polymorphs or hydrated forms have been observed during development or stability studies [1].
The final manufacturing step incorporates a milling process specifically designed to control particle size distribution of the active substance [1]. This approach represents a critical component of the overall control strategy, ensuring consistent downstream processing characteristics [1]. Population balance modeling provides mathematical frameworks for predicting crystal size distribution evolution during crystallization processes [23].
Table 3: Crystallization Quality Attributes and Control Strategies
| Quality Attribute | Target Specification | Control Strategy | Analytical Method |
|---|---|---|---|
| Particle Size Distribution | D50: 10-100 μm | Nucleation control | Laser diffraction |
| Polymorphic Form | Form 1 (stable) | Seeding and temperature | X-ray powder diffraction analysis |
| Residual Solvents | <500 ppm total | Solvent selection and drying | Gas chromatography |
| Organic Impurities | <0.15% individual | Purification steps | High performance liquid chromatography analysis |
| Water Content | <0.5% w/w | Controlled environment | Karl Fischer titration |
| Crystal Morphology | Uniform needle-like | Agitation and cooling rate | Optical microscopy |
Recent investigations into ritlecitinib tosylate crystallization have identified the significant impact of oligomeric impurities on crystal growth kinetics [2]. Molecular dynamics simulations confirm that oligomeric species, particularly hexamers, cause substantial crystal growth inhibition through preferential adsorption at crystal surfaces [2]. These impurities are difficult to detect by standard analytical methods and remain soluble in crystallization solvent systems [2].
The influence of oligomeric impurities results from a balance between self-interaction of oligomer species in solution and their affinity for crystal surfaces [2]. Despite removal of insoluble polymeric impurities through filtration prior to recrystallization, soluble oligomeric impurities continue to affect crystallization outcomes [2]. This finding emphasizes the importance of comprehensive impurity characterization and control during crystallization process development [2].
Advanced crystallization methodologies employ media milling to produce small, uniform seed crystals onto which controlled growth occurs to target particle sizes [26]. This bottom-up approach to particle size control provides large surface areas that facilitate growth-dominated processes [26]. Sonication application helps mitigate particle aggregation, supporting generation of narrow particle size distributions with excellent scalability and reproducibility [26].
Continuous crystallization processes offer advantages over traditional batch operations through improved mixing, heat transfer, and residence time control [17]. Mixed suspension, mixed product removal crystallizers enable precise control of crystal properties through manipulation of residence time, temperature profiles, and anti-solvent addition rates [17]. These systems demonstrate capability for maintaining desired operating conditions while achieving high yields and product purity [17].
The development of design spaces for crystallization processes requires integration of mechanistic understanding with systematic experimental investigation [25]. Dynamic modeling approaches utilizing population balance equations enable prediction of particle size distributions and optimization of operating parameters [25]. Robust optimization frameworks consider uncertainty in process conditions while maintaining product quality specifications [25].
Ritlecitinib exhibits a unique dual kinase inhibition mechanism that selectively targets Janus kinase 3 and members of the tyrosine kinase expressed in hepatocellular carcinoma family kinases through irreversible covalent binding [1] [2]. This selective inhibition profile distinguishes ritlecitinib from other Janus kinase inhibitors by providing highly specific modulation of immune signaling pathways while avoiding broader immunosuppressive effects associated with pan-Janus kinase inhibition [3].
| Kinase Target | IC50 (nM) | Selectivity vs JAK3 | Binding Mechanism | Cysteine Residue |
|---|---|---|---|---|
| JAK3 | 33.1 | 1 | Irreversible Covalent | Cys-909 |
| JAK1 | >10,000 | >300 | No Activity | Ser (no binding) |
| JAK2 | >10,000 | >300 | No Activity | Ser (no binding) |
| TYK2 | >10,000 | >300 | No Activity | Ser (no binding) |
| BTK | 404 | 12.2 | Irreversible Covalent | Equivalent position |
| ITK | 395 | 11.9 | Irreversible Covalent | Equivalent position |
| TXK | 155 | 4.7 | Irreversible Covalent | Equivalent position |
| TEC | 403 | 12.2 | Irreversible Covalent | Equivalent position |
| BMX | 666 | 20.1 | Irreversible Covalent | Equivalent position |
Irreversible Covalent Binding to JAK3 Cys-909 Residue
The exceptional selectivity of ritlecitinib for Janus kinase 3 results from its irreversible covalent binding to a unique cysteine residue at position 909 in the Janus kinase 3 kinase domain [2] [4]. This covalent modification occurs through a Michael addition reaction, where the electrophilic carbon of ritlecitinib forms a permanent bond with the nucleophilic sulfur of cysteine 909 [4]. The specificity of this interaction is achieved because other Janus kinase isoforms possess a serine residue at the equivalent position, which cannot form covalent bonds with ritlecitinib [2] [3].
Mass spectrometry analysis has confirmed the binding site through identification of the peptide sequence LVMEYLPSGC*LR, where the modified cysteine residue corresponds to position 909 in Janus kinase 3 [4]. The covalent binding mechanism results in irreversible enzyme inactivation, as demonstrated by cellular washout experiments showing persistent inhibition of phosphorylated signal transducer and activator of transcription 5 even after removal of ritlecitinib from the culture medium [4].
Molecular docking studies reveal that ritlecitinib fits precisely into the Janus kinase 3 adenosine triphosphate binding pocket, with the pyrazolopyrimidine ring scaffold forming hydrogen bonds with leucine 905, while the amide group and methoxyethyl side chain establish additional interactions with leucine 828, valine 836, alanine 853, tyrosine 904, and leucine 956 [4]. This extensive binding network contributes to the high affinity and selectivity of ritlecitinib for Janus kinase 3 over other kinases [5].
TEC Family Kinase (BTK, ITK, TXK) Selectivity Profile
Ritlecitinib demonstrates significant inhibitory activity against five members of the tyrosine kinase expressed in hepatocellular carcinoma family kinases through the same covalent binding mechanism targeting cysteine residues equivalent to position 909 in Janus kinase 3 [3] [6]. The selectivity profile shows differential potency across tyrosine kinase expressed in hepatocellular carcinoma family members, with TXK being the most potently inhibited at 155 nanomolar half-maximal inhibitory concentration, followed by interleukin-2-inducible T cell kinase at 395 nanomolar, Bruton tyrosine kinase at 404 nanomolar, tyrosine kinase expressed in hepatocellular carcinoma at 403 nanomolar, and bone marrow tyrosine kinase on chromosome X at 666 nanomolar [2] [3].
| TEC Kinase | IC50 (nM) | Target Occupancy 50mg (%) | Target Occupancy 200mg (%) | Functional Role | Clinical Relevance |
|---|---|---|---|---|---|
| BTK | 404 | >94 | >97 | B cell activation | High |
| ITK | 395 | >94 | >97 | T cell receptor signaling | High |
| TXK | 155 | >94 | >97 | T cell activation | High |
| TEC | 403 | >94 | >97 | T cell development | Moderate |
| BMX | 666 | 87 | >97 | Endothelial cell function | Low |
Target occupancy studies demonstrate that ritlecitinib achieves greater than 94% maximal target occupancy for all tyrosine kinase expressed in hepatocellular carcinoma family kinases except bone marrow tyrosine kinase on chromosome X at the 50 milligram dose, with occupancy exceeding 97% at the 200 milligram dose [7]. The sustained target occupancy for Bruton tyrosine kinase and tyrosine kinase expressed in hepatocellular carcinoma persists throughout a 48-hour period, indicating prolonged enzyme inactivation following covalent modification [7].
The dual inhibition of Janus kinase 3 and tyrosine kinase expressed in hepatocellular carcinoma family kinases provides complementary therapeutic effects by blocking both cytokine-mediated signaling through Janus kinase 3 and immune receptor signaling through tyrosine kinase expressed in hepatocellular carcinoma family members [2] [3]. This combination results in inhibition of B cell receptor and T cell receptor signaling, both dependent on tyrosine kinase expressed in hepatocellular carcinoma family kinases, while simultaneously blocking gamma-common cytokine signaling mediated by Janus kinase 3 [2].
Secondary Target Interactions: Off-Target Kinase Screening Data
Comprehensive kinome profiling of ritlecitinib demonstrates exceptional selectivity for its primary targets, with extensive screening against over 400 human kinases revealing minimal off-target activity [4]. The selectivity screening employed multiple methodologies including homogeneous time-resolved fluorescence assays, adenosine triphosphate site competition binding assays, and Z'-LYTE kinase binding assays to comprehensively evaluate potential off-target interactions [4].
| Kinase Family | Number Tested | IC50 Range (nM) | Selectivity vs JAK3 | Clinical Significance |
|---|---|---|---|---|
| JAK1 | 1 | >10,000 | >300 | None |
| JAK2 | 1 | >10,000 | >300 | None |
| TYK2 | 1 | >10,000 | >300 | None |
| SRC family | 9 | >10,000 | >300 | None |
| ABL family | 3 | >10,000 | >300 | None |
| EGFR family | 4 | >10,000 | >300 | None |
| PI3K family | 4 | >10,000 | >300 | None |
| mTOR | 1 | >10,000 | >300 | None |
| CDK family | 9 | >10,000 | >300 | None |
| Other kinases | >400 | >10,000 | >300 | None |
The kinome selectivity assessment using the KINOMEscan platform revealed that ritlecitinib exhibits excellent binding affinity for Janus kinase 3 with a selectivity score of 0.01, indicating minimal cross-reactivity with other kinases [4]. Among the 463 human kinases tested, including 400 wild-type and 63 mutant forms, only kinases containing a cysteine residue at positions equivalent to cysteine 909 in Janus kinase 3 demonstrated significant inhibition [4].
The Z'-LYTE kinase binding assay against 48 kinases at the Michaelis constant for adenosine triphosphate concentration revealed that only four kinases exhibited greater than 80% inhibition, all of which contained the critical cysteine residue required for covalent binding [4]. This selectivity profile confirms that ritlecitinib's mechanism of action is highly dependent on the presence of specific cysteine residues, limiting off-target effects to a small subset of kinases within the tyrosine kinase expressed in hepatocellular carcinoma family [4].
The absence of clinically significant off-target activity against major kinase families involved in cell cycle regulation, growth factor signaling, and metabolic pathways supports the targeted nature of ritlecitinib's pharmacological profile [4]. This selectivity is particularly important for avoiding the broader immunosuppressive and hematologic effects associated with less selective kinase inhibitors [8].
Cellular Effects: γ-Cytokine Signaling Blockade and Lymphocyte Modulation
Ritlecitinib exerts profound effects on cellular immune responses through selective blockade of gamma-common cytokine signaling and subsequent modulation of lymphocyte populations [2] [9]. The compound completely inhibits signaling of all six gamma-common cytokines while sparing Janus kinase 3-independent cytokine pathways, resulting in targeted immunomodulation without broad immunosuppression [2] [5].
| Cytokine | Receptor Complex | Primary Cell Target | Inhibition Level | Functional Outcome |
|---|---|---|---|---|
| IL-2 | IL-2R (CD25/CD122/γc) | T cells, Tregs | Complete | Reduced proliferation |
| IL-4 | IL-4R (CD124/γc) | Th2 cells | Complete | Reduced Th2 response |
| IL-7 | IL-7R (CD127/γc) | T cells, B cells | Complete | Reduced survival |
| IL-9 | IL-9R (CD129/γc) | Th9 cells | Complete | Reduced Th9 response |
| IL-15 | IL-15R (CD122/γc) | NK cells, T cells | Complete | Reduced cytotoxicity |
| IL-21 | IL-21R (CD360/γc) | Th17 cells, B cells | Complete | Reduced Th17 response |
The blockade of gamma-common cytokine signaling results in complete inhibition of cytokine-induced signal transducer and activator of transcription phosphorylation, with ritlecitinib demonstrating half-maximal inhibitory concentration values of 244 nanomolar for interleukin-2-induced signal transducer and activator of transcription 5 phosphorylation, 340 nanomolar for interleukin-4-induced signal transducer and activator of transcription 6 phosphorylation, 407 nanomolar for interleukin-7-induced signal transducer and activator of transcription 5 phosphorylation, 266 nanomolar for interleukin-15-induced signal transducer and activator of transcription 5 phosphorylation, and 355 nanomolar for interleukin-21-induced signal transducer and activator of transcription 3 phosphorylation [2] [3].
| Cell Type | Baseline Count | Change at 50mg (%) | Time to Effect (days) | Reversibility | Clinical Relevance |
|---|---|---|---|---|---|
| CD3+ T cells | Reference | -15 to -25 | 3-7 | Yes | Moderate |
| CD4+ T cells | Reference | -15 to -25 | 3-7 | Yes | Moderate |
| CD8+ T cells | Reference | -15 to -25 | 3-7 | Yes | High |
| NK cells (CD16/56) | Reference | -20 to -30 | 3-7 | Yes | High |
| B cells (CD19) | Reference | No change | N/A | N/A | None |
| Absolute lymphocytes | Reference | -15 to -25 | 3-7 | Yes | Moderate |
The cellular effects of ritlecitinib include dose-dependent early decreases in absolute lymphocyte counts, with T lymphocytes and T lymphocyte subsets showing reductions of 15 to 25% at the 50 milligram dose [9]. Natural killer cells demonstrate more pronounced decreases of 20 to 30%, with the reduction occurring within 3 to 7 days of treatment initiation and remaining stable throughout the treatment period [9]. Importantly, B lymphocytes show no significant changes in absolute counts, reflecting the selective nature of ritlecitinib's effects on gamma-common cytokine-dependent cell populations [9].
The functional consequences of lymphocyte modulation include inhibition of cytolytic activity and interferon-gamma production in natural killer cells and CD8+ T cells through tyrosine kinase expressed in hepatocellular carcinoma family kinase inhibition [2] [3]. Ritlecitinib also inhibits CD69 surface expression on B cells following B cell receptor activation through Bruton tyrosine kinase inhibition, and similarly reduces CD69 expression on CD4+ T cells, likely through interleukin-2-inducible T cell kinase inhibition [3].
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Drug Indication
Treatment of alopecia areata
Treatment of ulcerative colitis
Livertox Summary
Drug Classes
Mechanism of Action
Absorption Distribution and Excretion
Ritlecitinib is mainly excreted through urine and feces. Approximately 66% and 20% of radiolabeled ritlecitinib are excreted in the urine and feces, respectively. Approximately 4% of the ritlecitinib dose is excreted unchanged drug in urine.
Ritlecitinib is predicted to have a volume of distribution of 1.3 L/kg.
Ritlecitinib is predicted to have a blood clearance of 5.6 mL/min/kg.
Metabolism Metabolites
Wikipedia
Biological Half Life
Use Classification
Dates
2: Robinette ML, Cella M, Telliez JB, Ulland TK, Barrow AD, Capuder K, Gilfillan S, Lin LL, Notarangelo LD, Colonna M. Jak3 deficiency blocks innate lymphoid cell development. Mucosal Immunol. 2018 Jan;11(1):50-60. doi: 10.1038/mi.2017.38. Epub 2017 May 17. PubMed PMID: 28513593; PubMed Central PMCID: PMC5693788.
3: Thorarensen A, Dowty ME, Banker ME, Juba B, Jussif J, Lin T, Vincent F, Czerwinski RM, Casimiro-Garcia A, Unwalla R, Trujillo JI, Liang S, Balbo P, Che Y, Gilbert AM, Brown MF, Hayward M, Montgomery J, Leung L, Yang X, Soucy S, Hegen M, Coe J, Langille J, Vajdos F, Chrencik J, Telliez JB. Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop -2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. J Med Chem. 2017 Mar 9;60(5):1971-1993. doi: 10.1021/acs.jmedchem.6b01694. Epub 2017 Feb 16. PubMed PMID: 28139931.
4: Telliez JB, Dowty ME, Wang L, Jussif J, Lin T, Li L, Moy E, Balbo P, Li W, Zhao Y, Crouse K, Dickinson C, Symanowicz P, Hegen M, Banker ME, Vincent F, Unwalla R, Liang S, Gilbert AM, Brown MF, Hayward M, Montgomery J, Yang X, Bauman J, Trujillo JI, Casimiro-Garcia A, Vajdos FF, Leung L, Geoghegan KF, Quazi A, Xuan D, Jones L, Hett E, Wright K, Clark JD, Thorarensen A. Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition. ACS Chem Biol. 2016 Dec 16;11(12):3442-3451. Epub 2016 Nov 10. PubMed PMID: 27791347.
5: Walker G, Croasdell G. The European League Against Rheumatism (EULAR) - 17th Annual European Congress of Rheumatology (June 8-11, 2016 - London, UK). Drugs Today (Barc). 2016 Jun;52(6):355-60. doi: 10.1358/dot.2016.52.6.2516435. PubMed PMID: 27458612.



